(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a chromene derivative featuring a phenylimino group at position 2, a methoxy substituent at position 6, and an acetylated carboxamide at position 3 (Figure 1). The (2Z) configuration denotes the stereochemistry of the imino group, which influences molecular geometry and intermolecular interactions. Chromene derivatives are known for diverse biological activities, including antimicrobial and antifungal properties, often modulated by substituents on the aromatic rings .
Properties
IUPAC Name |
N-acetyl-6-methoxy-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-10-15(24-2)8-9-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBJFVEJNLEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene ring structure, characterized by a benzene ring fused to a pyran ring. Its molecular formula is , with a molecular weight of approximately 300.32 g/mol. The presence of the acetyl and methoxy groups enhances its solubility and biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .
- Multidrug Resistance Bypass : Notably, studies suggest that this compound can circumvent multidrug resistance mechanisms commonly found in cancer cells, making it a promising candidate for further drug development .
Mechanistic Insights
The biological activity of this compound has been linked to several key pathways:
- ER Stress Pathway : The compound activates endoplasmic reticulum (ER) stress markers, including p-PERK and CHOP, indicating its role in cellular stress responses that lead to apoptosis .
- Mitochondrial Dysfunction : Increased ROS levels contribute to mitochondrial membrane potential collapse, which is crucial for apoptosis induction .
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Xenograft Models : In human xenograft tumor models implanted in zebrafish, the compound demonstrated significant tumor growth inhibition, supporting its potential as an anticancer agent .
- Comparative Studies : Comparative studies with other chromene derivatives revealed that this specific compound exhibited superior cytotoxicity against multidrug-resistant cancer cell lines compared to its analogs .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ in substituents, core heterocycles, and stereochemistry, leading to variations in physicochemical and biological properties. Key comparisons include:
A. (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide ()
- Substituents: Bromine at position 6 and a 4-phenoxyphenylimino group.
- Impact: The bromine atom (electron-withdrawing) may reduce solubility in polar solvents compared to the methoxy group (electron-donating) in the target compound.
B. 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives ()
- Core Structure: Cyclohexadienone instead of chromene.
- Key Findings: Chlorinated phenylimino derivatives (e.g., 3,5-dichloro) exhibited superior antifungal activity against Botrytis cinerea (IC50 ≈ 12 µM) compared to methoxylated analogs (IC50 > 100 µM). The methoxy group in the target compound may similarly reduce antifungal efficacy relative to halogenated analogs .
C. Chromeno[2,3-d]pyrimidin-4-one Derivatives ()
- Core Structure: Fused chromene-pyrimidinone system.
- The target compound’s acetyl group may balance solubility and bioavailability compared to bulkier benzamide substituents .
Data Table: Key Structural and Inferred Properties
Q & A
Q. What are the standard synthetic protocols for (2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions starting with the chromene core formation. Key steps include:
- Condensation : Reacting a substituted chromene precursor with phenylimino and acetyl groups under reflux in anhydrous solvents (e.g., dichloromethane or ethanol) .
- Functionalization : Introducing methoxy and carboxamide groups via nucleophilic substitution or coupling reactions. Catalysts like palladium or copper may enhance regioselectivity .
- Purification : Use column chromatography or HPLC to isolate the final product. Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (Z-configuration) and substituent positions. Aromatic protons appear in the 6.5–8.5 ppm range, while methoxy groups resonate at ~3.8 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
- X-ray Crystallography : Resolves 3D structure using SHELX programs for refinement .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with controls .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models .
- Antimicrobial testing : Use broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imine formation vs. non-polar solvents for cyclization .
- Catalyst Selection : Evaluate Pd(PPh3)4 for cross-coupling or Lewis acids (e.g., ZnCl2) for directing group installation .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (60–120°C), reaction time (12–48h), and stoichiometry .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), passage numbers, and serum conditions .
- Purity Verification : Re-test compounds after HPLC purification to exclude impurities affecting results .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .
Q. What computational methods predict interaction targets and ADMET properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or inflammatory targets (COX-2) .
- PASS Analysis : Predict bioactivity spectra (e.g., antitumor probability >70%) based on structural motifs .
- ADMET Prediction : SwissADME estimates logP (lipophilicity) and CYP450 metabolism profiles .
Q. What strategies determine metabolic stability and degradation pathways?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and identify degradation products .
- Stability Monitoring : Track compound integrity in PBS or plasma at 37°C over 24h .
Q. What challenges arise in isolating enantiomers and assessing their bioactivity?
- Methodological Answer :
- Chiral Separation : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .
- Bioactivity Comparison : Test isolated enantiomers in parallel for IC50 shifts (e.g., (R)- vs. (S)-forms) .
Q. How to design SAR studies to identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substitutions (e.g., -Cl, -OCH3, -CF3) at phenyl or chromene positions .
- Activity Clustering : Group analogs by IC50 values and correlate with substituent electronegativity or steric bulk .
- 3D-QSAR Models : Build CoMFA/CoMSIA models to map steric/electrostatic requirements .
Q. How to validate target engagement in cellular models?
- Methodological Answer :
- Fluorescence Labeling : Conjugate compound with Cy5 and track cellular uptake via confocal microscopy .
- Thermal Shift Assays (TSA) : Monitor target protein melting temperature shifts upon binding .
- Pull-Down Assays : Use biotinylated probes to isolate target proteins from lysates .
Q. Key Considerations :
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Advanced Characterization : Combine cryo-EM with molecular dynamics to study target interactions at atomic resolution .
- Ethical Compliance : Adhere to institutional guidelines for bioactivity testing and metabolite disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
